3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide
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Overview
Description
3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of aromatic heterocyclic compounds
Preparation Methods
The synthesis of 3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide involves multiple steps, including the formation of the furan ring, the piperazine moiety, and the benzamide structure. The synthetic routes typically involve the use of reagents such as chlorinating agents, thionyl chloride, and methoxybenzoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide include other aromatic heterocyclic compounds with furan, piperazine, and benzamide structures. Some examples are:
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- Pyrimidine-derived indole ribonucleosides
These compounds share structural similarities but differ in their specific substituents and functional groups, which can result in different chemical and biological properties
Properties
Molecular Formula |
C24H23ClN4O4S |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
3-chloro-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H23ClN4O4S/c1-32-20-9-4-16(15-19(20)25)22(30)27-24(34)26-17-5-7-18(8-6-17)28-10-12-29(13-11-28)23(31)21-3-2-14-33-21/h2-9,14-15H,10-13H2,1H3,(H2,26,27,30,34) |
InChI Key |
NMGPVKOIFPZBLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl |
Origin of Product |
United States |
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